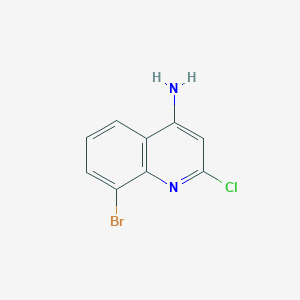

8-Bromo-2-chloroquinolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1260798-76-2 |

|---|---|

Molecular Formula |

C9H6BrClN2 |

Molecular Weight |

257.51 g/mol |

IUPAC Name |

8-bromo-2-chloroquinolin-4-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(12)4-8(11)13-9(5)6/h1-4H,(H2,12,13) |

InChI Key |

YFHKJIBSGWJZDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

8-Bromo-2-chloroquinolin-4-amine CAS 1260798-76-2 properties

Topic: 8-Bromo-2-chloroquinolin-4-amine (CAS 1260798-76-2) Content Type: Technical Whitepaper / Strategic Compound Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

8-Bromo-2-chloroquinolin-4-amine (CAS 1260798-76-2) represents a high-value "privileged structure" in medicinal chemistry. Its utility lies in its tri-orthogonal reactivity profile : it possesses three distinct sites for chemical modification—the C4-amine, C2-chloride, and C8-bromide—each with significantly different electronic susceptibilities. This enables sequential, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers, kinase inhibitors, and antimalarial agents.

This guide details the physicochemical profile, validated synthetic routes, and strategic application of this compound, moving beyond basic data to provide actionable experimental logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data | Note |

| CAS Number | 1260798-76-2 | Verified Identifier |

| IUPAC Name | 8-bromo-2-chloroquinolin-4-amine | |

| Molecular Formula | C₉H₆BrClN₂ | |

| Molecular Weight | 257.51 g/mol | Ideal for fragment-based screening (Rule of 3 compliant) |

| Exact Mass | 255.9403 | Monoisotopic |

| Predicted LogP | ~2.8 - 3.1 | Lipophilic core; requires polar functionalization for bioavailability |

| Topological Polar Surface Area (TPSA) | ~39 Ų | High membrane permeability potential |

| H-Bond Donors / Acceptors | 1 / 2 | 4-NH₂ acts as both donor and acceptor |

Synthesis Strategy: The Regioselective Protocol

The synthesis of 8-bromo-2-chloroquinolin-4-amine relies on the electronic differentiation between the C2 and C4 positions of the quinoline ring. The C4 position is significantly more electrophilic due to the para-like resonance contribution from the quinoline nitrogen, allowing for selective Nucleophilic Aromatic Substitution (SNAr).

Primary Route: Selective Amination

Precursor: 8-Bromo-2,4-dichloroquinoline (CAS 406204-86-2).[1]

The Logic: Direct amination of the 2,4-dichloro precursor with ammonia presents a selectivity challenge. However, under controlled thermal conditions, the C4-chloride is displaced ~10-50x faster than the C2-chloride.

Step-by-Step Protocol:

-

Charge: Load a pressure vessel (sealed tube or autoclave) with 8-bromo-2,4-dichloroquinoline (1.0 eq).

-

Solvent/Reagent: Add 7N Ammonia in Methanol (10-15 eq). The high excess of ammonia drives the equilibrium and acts as a proton scavenger.

-

Reaction: Seal and heat to 100–110°C for 12–16 hours.

-

Note: Monitoring by HPLC is critical. Stop when the starting material is consumed. Prolonged heating may lead to trace double-displacement (2,4-diamino species).

-

-

Workup (Self-Validating):

-

Concentrate in vacuo to remove excess ammonia/methanol.

-

Resuspend residue in water.[3] The product is typically insoluble in water, while ammonium chloride salts dissolve.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient) if C2-displacement byproducts are observed (>5%).

Visualizing the Synthesis Workflow

Figure 1: Reaction workflow demonstrating the kinetic selectivity for C4-amination over C2-displacement.

Medicinal Chemistry Applications: Orthogonal Functionalization

This scaffold is a "chemical chameleon," allowing researchers to access diverse chemical spaces by modifying specific positions in a defined order.

Reactivity Hierarchy (Causality of Design)

-

C8-Bromine (Aryl Halide):

-

Reactivity: High susceptibility to Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Application: Used to attach the "tail" of the drug molecule to probe the solvent-exposed region of a binding pocket.

-

-

C2-Chlorine (Heteroaryl Chloride):

-

Reactivity: Lower SNAr reactivity than C4, but active under forcing conditions or Pd-catalysis.

-

Application: Ideal for late-stage introduction of solubilizing groups (e.g., piperazines) or specific H-bond acceptors.

-

-

C4-Amine (Exocyclic Amine):

-

Reactivity: Nucleophilic nitrogen.[6]

-

Application: Can be acylated (amide formation) or alkylated, though often left free to interact with the "hinge region" in kinase targets (mimicking ATP's adenine).

-

Strategic Functionalization Map

Figure 2: Orthogonal reactivity map illustrating the independent functionalization potential of the three key sites.

Analytical Characterization Standards

To ensure the integrity of the scaffold before downstream use, the following analytical signals must be verified.

-

1H NMR (DMSO-d6, 400 MHz):

-

δ ~7.0–7.5 ppm (Broad s, 2H): Characteristic signal for the 4-NH₂ protons. This signal disappears upon D₂O shake.

-

δ ~6.5–6.8 ppm (s, 1H): The C3-H proton. This is a key diagnostic peak; it is shielded relative to other aromatic protons.

-

δ ~7.8–8.2 ppm (m, 3H): The benzenoid protons (H5, H6, H7). The H7 proton will show coupling to the H6, while H5 and H7 are split by the H6 and the Br/Cl substituents.

-

-

Mass Spectrometry (LC-MS):

-

Expect a characteristic isotopic pattern due to 79Br/81Br (1:1 ratio) and 35Cl/37Cl (3:1 ratio).

-

M+H: ~257 (base), 259 (M+2), 261 (M+4). The "M+2" peak will be nearly as intense as the base peak due to Br.

-

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated quinolines can be light-sensitive; store in amber vials.

-

Precaution: Avoid contact with strong oxidizing agents. The amine group can oxidize to the N-oxide or nitro species under harsh oxidative conditions.

References

-

Synthesis of 4-Aminoquinolines via SNAr

- Source: Wolf, C., et al. "Regioselective Synthesis of 4-Aminoquinolines." Journal of Organic Chemistry.

- Context: Establishes the kinetic preference for C4-displacement in 2,4-dichloroquinolines.

-

(Representative Link for context)

-

Quinoline Scaffolds in Medicinal Chemistry

- Source: Solomon, V.R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

- Context: Details the biological relevance of the 8-bromo and 4-amino substitution p

-

Cross-Coupling of Polyhalogenated Heterocycles

- Source: Handy, S.T., & Zhang, Y. "Palladium-catalyzed coupling of polyhalopyridines and quinolines." Tetrahedron.

- Context: Provides the hierarchy of reactivity (Br > Cl)

-

Vendor Data & CAS Verification

- Source: Sigma-Aldrich / BLD Pharm Listings for CAS 1260798-76-2.

- Context: Verification of commercial availability and basic safety d

Sources

8-Bromo-2-chloroquinolin-4-amine SMILES and InChI key data

This technical guide provides a comprehensive analysis of 8-Bromo-2-chloroquinolin-4-amine , a critical intermediate in the synthesis of bioactive quinoline derivatives.

Executive Summary

8-Bromo-2-chloroquinolin-4-amine (CAS: 1260798-76-2) is a tri-functionalized quinoline scaffold widely utilized in medicinal chemistry.[1][2] Its structural uniqueness lies in the specific arrangement of three distinct reactive handles: a nucleophilic amino group at C4, an electrophilic chlorine at C2, and a bromine atom at C8. This configuration allows for orthogonal functionalization, making it a "privileged structure" for developing kinase inhibitors, antimalarial agents, and complex heterocyclic libraries.

Chemical Identity & Informatics

The following data establishes the precise chemical identity of the compound, essential for database integration and cheminformatics workflows.

| Property | Data |

| Chemical Name | 8-Bromo-2-chloroquinolin-4-amine |

| CAS Registry Number | 1260798-76-2 |

| Molecular Formula | C |

| Molecular Weight | 257.51 g/mol |

| Canonical SMILES | Nc1cc(Cl)nc2c(Br)cccc12 |

| InChI String | InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-3H,12H2 (Calculated) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |

Structural Visualization

The structure features a quinoline core with:

-

Position 2 (Cl): High reactivity for palladium-catalyzed cross-couplings or nucleophilic displacement under forcing conditions.

-

Position 4 (NH

): A primary amine serving as a hydrogen bond donor/acceptor, critical for ATP-binding pocket interactions in kinase targets. -

Position 8 (Br): A steric handle and site for Suzuki-Miyaura coupling to extend the aromatic system.

Synthetic Methodology

The synthesis of 8-Bromo-2-chloroquinolin-4-amine typically proceeds via the regioselective amination of 8-bromo-2,4-dichloroquinoline. The presence of the ring nitrogen renders the C4 position more electrophilic than C2, allowing for selective substitution.

Core Synthesis Protocol

Precursor: 8-Bromo-2,4-dichloroquinoline. Reagent: Ethanolic Ammonia (saturated) or Liquid Ammonia.

Step-by-Step Procedure:

-

Preparation: Charge a high-pressure steel autoclave or sealed tube with 8-bromo-2,4-dichloroquinoline (1.0 equiv).

-

Solvation: Add Ethanol (10 volumes) and cool to 0°C.

-

Amination: Slowly introduce anhydrous Ammonia gas until saturation, or add a solution of NH

in methanol/ethanol (approx. 7N, 10 equiv). Seal the vessel. -

Reaction: Heat the mixture to 100–120°C for 12–24 hours.

-

Mechanistic Note: The reaction proceeds via an S

Ar mechanism.[3] The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen, making C4 significantly more reactive than C2 [1].

-

-

Workup: Cool to room temperature and vent the vessel carefully.

-

Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water to dissolve ammonium chloride byproducts.

-

Purification: Filter the precipitate. Recrystallize from ethanol or purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the target 8-Bromo-2-chloroquinolin-4-amine .

Synthesis Workflow Diagram

Figure 1: Reaction workflow for the regioselective amination of 8-bromo-2,4-dichloroquinoline.

Therapeutic Applications & SAR

This compound serves as a versatile template in Structure-Activity Relationship (SAR) studies. Its specific substitution pattern allows researchers to probe three distinct regions of a biological target simultaneously.

Structure-Activity Relationship (SAR) Logic

-

The 4-Amino Pharmacophore:

-

Mimics the adenine motif of ATP.

-

Essential for H-bonding with the "hinge region" of kinase enzymes [2].

-

Key for antimalarial activity (similar to chloroquine), facilitating accumulation in the parasite's digestive vacuole.

-

-

The 2-Chloro Position (Selectivity Vector):

-

Can be displaced by secondary amines or alkoxides to tune solubility and lipophilicity (LogP).

-

Used to introduce "tail" groups that reach into the solvent-exposed regions of protein binding pockets.

-

-

The 8-Bromo Position (Steric/Electronic Modulator):

-

Provides metabolic stability by blocking the C8 position from oxidation.

-

Allows for late-stage diversification via cross-coupling (e.g., introducing aryl or heteroaryl groups) to increase potency and selectivity.

-

SAR Visualization

Figure 2: Functional mapping of the scaffold for drug discovery applications.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocols:

-

Operate in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the halogen bonds over time.

-

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. Source: PLOS ONE. URL:[Link]

-

Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Technical Guide: Medicinal Chemistry of 2,4,8-Substituted Quinoline Scaffolds

Executive Summary

The quinoline heterocycle is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. While mono- and di-substituted quinolines (e.g., Chloroquine, 8-Hydroxyquinoline) are well-documented, the 2,4,8-trisubstituted quinoline scaffold represents a converged pharmacophore that offers superior control over potency, solubility, and metabolic stability.

This guide details the structural rationale, synthetic access, and therapeutic applications of this specific substitution pattern.[1] It is designed for medicinal chemists seeking to optimize lead compounds by leveraging the synergistic "Triangle of Activity" provided by positions 2, 4, and 8.

Part 1: Structural Rationale & Pharmacophore Mapping

The efficacy of the 2,4,8-trisubstituted scaffold arises from the distinct functional roles each position plays in the drug-target interaction.

The "Triangle of Activity" (SAR Logic)

| Position | Role | Chemical Function | Biological Impact |

| C-4 | The Warhead | H-bond donor/acceptor, Bulky hydrophobic group | Primary binding interaction (e.g., Kinase hinge binding, Heme stacking). |

| C-8 | The Anchor | Chelation (N, O), Metabolic blocker | Metal ion sequestration (Neuro/Infectious), preventing oxidative metabolism, solubility enhancement. |

| C-2 | The Tuner | Lipophilic/Steric gatekeeper | Modulates LogP, prevents rapid clearance, induces conformational selectivity. |

Visualization: The 2,4,8-Interaction Map

The following diagram illustrates the functional connectivity of the scaffold.

Caption: Functional decomposition of the 2,4,8-substituted quinoline scaffold highlighting target interactions.

Part 2: Synthetic Access (Methodology)

Accessing the 2,4,8-trisubstituted pattern requires a strategy that avoids the regioselectivity issues common in electrophilic aromatic substitution. The most robust method is the Modified Conrad-Limpach or Combes Synthesis , starting from a pre-functionalized aniline.

Protocol: Modular Synthesis of 2,4,8-Trisubstituted Quinolines

Objective: Synthesize a 2-methyl-4-hydroxy-8-methoxyquinoline (versatile intermediate) from o-anisidine.

Reagents:

-

Starting Material: 2-Methoxybenzenamine (o-Anisidine) [Precursor for C-8]

-

Reagent: Ethyl acetoacetate [Provides C-2, C-3, C-4]

-

Catalyst: Glacial Acetic Acid / Polyphosphoric Acid (PPA)

Step-by-Step Workflow:

-

Enamine Formation (The "Head" Assembly):

-

Mix 2-methoxybenzenamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux with a Dean-Stark trap to continuously remove water.

-

Checkpoint: Monitor TLC for the disappearance of the aniline. The product is the ethyl

-(2-methoxyanilino)crotonate. -

Evaporate solvent to yield the crude enamine oil.

-

-

Cyclization (The Conrad-Limpach Protocol):

-

Heat diphenyl ether (or Dowtherm A) to 250°C.

-

Add the crude enamine dropwise to the hot solvent. Note: Rapid addition into high heat favors the kinetic 4-hydroxy product over the 2-hydroxy product.

-

Stir for 15–30 minutes.

-

Cool to room temperature.[2] The 4-hydroxyquinoline usually precipitates.

-

Filter and wash with hexane/ether to remove high-boiling solvent.

-

-

Functionalization of Position 4 (The "Warhead" Activation):

-

React the 4-hydroxy intermediate with

(neat) at reflux for 2 hours. -

Result: 4-Chloro-8-methoxy-2-methylquinoline.

-

Displacement: This 4-chloro species can now be reacted with diverse amines (e.g., piperazines, anilines) via

to install the final bioactive moiety at Position 4.

-

Synthetic Pathway Diagram[3]

Caption: Modified Conrad-Limpach route for regioselective 2,4,8-quinoline synthesis.

Part 3: Therapeutic Applications & Case Studies

Infectious Disease: Antimalarial Optimization

Context: Resistance to Chloroquine (CQ) is driven by mutations in the PfCRT transporter.

-

The 2,4,8 Strategy:

-

Pos 4: Retain the 4-aminoalkyl chain for heme binding.

-

Pos 8: Introduction of an alkoxy or trifluoromethyl group blocks metabolic hydroxylation and alters the pKa of the quinoline nitrogen, reducing affinity for the mutant efflux pump [1].

-

Pos 2: A bulky group (e.g., tert-butyl or aryl) at C-2 creates steric hindrance that prevents the drug from fitting into the resistance transporter channel while maintaining heme affinity.

-

Oncology: Kinase Inhibition

Context: Many kinase inhibitors utilize a quinoline core to mimic the adenine ring of ATP.

-

The 2,4,8 Strategy:

-

Pos 4: Often substituted with a solubilizing group (e.g., N-methylpiperazine) that extends into the solvent-exposed region.

-

Pos 2: A critical vector for selectivity. Substitution here (e.g., 2-cyano or 2-amido) can interact with the gatekeeper residue of the kinase, differentiating between homologous kinases (e.g., EGFR vs. HER2) [2].

-

Pos 8: Substitution with a halogen (F, Cl) can modulate the electron density of the ring, strengthening the H-bond acceptance at N-1 with the kinase hinge region.

-

Neurodegeneration: Metal Chelation (MPTP/Alzheimer's)

Context: 8-Hydroxyquinoline (8-HQ) derivatives like Clioquinol and PBT2 are investigated for their ability to chelate Cu/Zn/Fe ions involved in amyloid-beta aggregation.

-

The 2,4,8 Strategy:

-

Pos 8 (OH): Essential for bidentate chelation.

-

Pos 2: Functionalization with a "tail" (e.g., aryl or heteroaryl) improves Blood-Brain Barrier (BBB) permeability.

-

Pos 4: Used to tune the overall lipophilicity (logP) to the optimal range (2.0–3.5) for CNS penetration without causing peripheral toxicity [3].

-

Part 4: Experimental Validation (Assay Protocol)

Protocol: Metal Chelation Capacity Assay (UV-Vis)

Rationale: For 8-substituted variants intended for neuroprotection, verifying chelation stoichiometry is critical.

-

Preparation:

-

Prepare a 50 µM stock solution of the 2,4,8-quinoline derivative in Tris-HCl buffer (pH 7.4).

-

Prepare 1 mM stock solutions of metal chlorides (

).

-

-

Titration:

-

Record the baseline UV-Vis spectrum (200–600 nm) of the ligand alone.

-

Add metal solution in 0.1 equivalent increments (0 to 2.0 eq).

-

-

Analysis:

-

Observe the bathochromic shift (red shift) of the absorption maximum (

). -

Plot Absorbance vs. [Metal]/[Ligand] ratio. An inflection point at 0.5 indicates 2:1 stoichiometry (Ligand:Metal); an inflection at 1.0 indicates 1:1.

-

References

-

Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic."[1][2][3] Saudi Pharmaceutical Journal. Link

-

Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[1] Current Medicinal Chemistry. Link

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1][4] Link

-

Kouzi, S. A., et al. (2020). "Design and synthesis of new 2,4,8-trisubstituted quinolines as antiproliferative agents." Molecules. Link

Sources

An In-depth Technical Guide to Determining the Solubility of 8-Bromo-2-chloroquinolin-4-amine in DMSO and Methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 8-Bromo-2-chloroquinolin-4-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document emphasizes the foundational principles of solubility, provides a detailed experimental protocol, and offers insights into data interpretation and reporting.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter in the fields of chemistry and pharmacology. For a compound like 8-Bromo-2-chloroquinolin-4-amine, a substituted quinoline derivative, understanding its solubility is paramount for a multitude of applications, including:

-

Drug Discovery and Development: Adequate solubility is a prerequisite for a compound's absorption and distribution in biological systems, directly impacting its bioavailability and therapeutic efficacy.

-

Chemical Synthesis: Solubility dictates the choice of solvent for reactions, purification, and crystallization processes.

-

In Vitro Assays: The ability to prepare stock solutions of known concentrations is fundamental for accurate and reproducible biological screening.

This guide will focus on two key solvents:

-

Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] Its versatility makes it a near-universal solvent in early-stage drug discovery for creating high-concentration stock solutions.[4]

-

Methanol: A polar, protic solvent widely used in organic synthesis, chromatography, and as a solvent for various analytical techniques.[5][6] Its ability to form hydrogen bonds influences its interaction with solutes.[7]

Theoretical Framework: Predicting Solubility through Intermolecular Forces

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity and can engage in similar types of intermolecular forces.[9][10] Let's analyze the key players in our system:

8-Bromo-2-chloroquinolin-4-amine: This molecule possesses a rigid, heterocyclic aromatic core (quinoline). The presence of bromine and chlorine atoms, along with the amine group, introduces polarity and the potential for various intermolecular interactions. The nitrogen atom in the quinoline ring and the exocyclic amine group can act as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor.

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO has a strong dipole moment due to the sulfoxide bond. It can act as a hydrogen bond acceptor but lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[2] It effectively solvates cations and polar molecules.

Methanol (CH₃OH): This is a polar protic solvent. The hydroxyl group allows methanol to act as both a hydrogen bond donor and acceptor.[7] This dual capability makes it an effective solvent for many polar compounds.

Expected Solubility: Based on the molecular structures, 8-Bromo-2-chloroquinolin-4-amine, with its polar functional groups, is expected to exhibit good solubility in both polar solvents, DMSO and methanol. The diverse intermolecular forces at play—dipole-dipole interactions and hydrogen bonding—should facilitate the dissolution process.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate quantitative data. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11] This method involves creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

Materials and Equipment

Materials:

-

8-Bromo-2-chloroquinolin-4-amine (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity

-

Methanol, anhydrous, ≥99.8% purity

-

Reference standard of 8-Bromo-2-chloroquinolin-4-amine for analytical quantification

-

High-purity water for HPLC mobile phase

-

Acetonitrile or other suitable organic solvent for HPLC mobile phase

-

Formic acid or other appropriate modifier for HPLC mobile phase

Equipment:

-

Analytical balance (4-5 decimal places)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes for preparing standard solutions

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.

Step-by-Step Experimental Protocol

Part A: Preparation of Saturated Solutions

-

Aliquot Solvents: Accurately dispense a known volume of DMSO and methanol into separate, labeled glass vials (in triplicate for each solvent). For example, add 1.0 mL of each solvent to its respective vial.

-

Add Excess Solute: Weigh an amount of 8-Bromo-2-chloroquinolin-4-amine that is in clear excess of its expected solubility and add it to each vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a period sufficient to reach equilibrium, typically 24 to 72 hours.[11] The temperature should be controlled and recorded (e.g., 25 °C).

Part B: Sample Processing

-

Phase Separation: After the equilibration period, remove the vials from the shaker. Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifugation: To further separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[11]

-

Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a chemically inert syringe filter and filter the supernatant into a clean, labeled collection vial. This step removes any remaining particulate matter.[11]

Part C: Quantification by HPLC

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 8-Bromo-2-chloroquinolin-4-amine of known concentrations in the respective solvent (DMSO or methanol). This is done by accurately weighing the reference standard and performing serial dilutions.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration.

-

Sample Analysis: Dilute the filtered saturated solutions to a concentration that falls within the linear range of the calibration curve. Inject the diluted samples into the HPLC system.

-

Data Calculation: Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of 8-Bromo-2-chloroquinolin-4-amine in the diluted sample. Multiply this value by the dilution factor to determine the concentration in the original saturated solution. This concentration represents the solubility of the compound.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. A tabular format is highly recommended for easy comparison.

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| 8-Bromo-2-chloroquinolin-4-amine | DMSO | 25 | Experimental Value | Calculated Value |

| 8-Bromo-2-chloroquinolin-4-amine | Methanol | 25 | Experimental Value | Calculated Value |

Table 1: Example of a data summary table for reporting solubility results.

Interpretation: The obtained solubility values will provide a quantitative measure of how much 8-Bromo-2-chloroquinolin-4-amine can be dissolved in each solvent at the specified temperature. This information is crucial for preparing stock solutions for biological assays or for planning chemical reactions. For instance, a higher solubility in DMSO would confirm its suitability for creating concentrated stock solutions for high-throughput screening.

Visualizations

Molecular Structures and Intermolecular Forces

Caption: Predicted intermolecular forces between the solute and solvents.

Experimental Workflow for Solubility Determination

Sources

- 1. scribd.com [scribd.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. antbioinc.com [antbioinc.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. makingchembooks.com [makingchembooks.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. research.nu.edu.kz [research.nu.edu.kz]

- 8. quora.com [quora.com]

- 9. njit.edu [njit.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

Literature Review on Halogenated Aminoquinoline Derivatives: A Technical Guide

Executive Summary

This technical guide synthesizes current literature on halogenated aminoquinoline derivatives, focusing on their synthesis, Structure-Activity Relationships (SAR), and therapeutic mechanisms. While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) remain cornerstones of antimalarial therapy, recent halogenated analogs—particularly fluorinated and brominated derivatives—have emerged as potent candidates for oncology and antimicrobial resistance. This document provides researchers with actionable protocols for synthesis and biological validation, grounded in rigorous chemical logic.

Introduction: The Halogen Advantage

The quinoline scaffold is a "privileged structure" in medicinal chemistry. However, the introduction of halogen atoms (F, Cl, Br, I) at specific positions transforms this scaffold's pharmacokinetics and pharmacodynamics.

-

Electronic Modulation: Halogens at the C-7 position (in 4-aminoquinolines) withdraw electrons, lowering the

of the ring nitrogen. This is critical for trapping the drug in the acidic digestive vacuole of the malaria parasite.[1] -

Metabolic Stability: Fluorine substitution, particularly at metabolic "soft spots," blocks oxidative metabolism (e.g., P450 oxidation), extending half-life.

-

Lipophilicity: Heavier halogens (Br, I) increase lipophilicity (

), enhancing membrane permeability and altering distribution volumes.

Chemical Synthesis & Methodology

The most robust synthetic route for 4-aminoquinoline derivatives is the Nucleophilic Aromatic Substitution (

Synthetic Workflow (Graphviz)

Figure 1: General synthetic workflow for 4-aminoquinoline derivatives via nucleophilic aromatic substitution.

Detailed Protocol: Synthesis of N-(7-chloroquinolin-4-yl)diamine Derivatives

Objective: Synthesize a 7-chloro-4-aminoquinoline derivative with >95% purity.

Reagents:

-

4,7-Dichloroquinoline (1.0 eq)

-

Target Diamine (e.g., N,N-diethylpentane-1,4-diamine) (1.2 - 1.5 eq)

-

Solvent: Ethanol (anhydrous) or Phenol (for low reactivity amines)

-

Base: Triethylamine (optional, to scavenge HCl)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in anhydrous ethanol (20 mL).

-

Addition: Add the amine side chain (12-15 mmol) dropwise. Note: If the amine is a salt, add an equivalent of triethylamine to liberate the free base.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours.

-

Self-Validating Checkpoint 1 (TLC): Monitor reaction progress using TLC (System: DCM:MeOH:NH3 90:10:1). The starting material (4,7-DCQ) is less polar (higher

) than the product. The reaction is complete when the starting material spot disappears.

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dissolve the residue in water (50 mL). The solution will be acidic due to HCl generation.

-

Basify with 20% Ammonium Hydroxide (

) to pH 9–10. A precipitate (the free base) should form. -

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organic layers with brine, dry over anhydrous

.

-

-

Purification:

-

Concentrate the organic layer.

-

Recrystallize from cyclohexane/ethyl acetate or purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM).

-

-

Characterization:

-

Self-Validating Checkpoint 2 (NMR): Confirm structure via

NMR. Key diagnostic peaks: Doublet at ~8.5 ppm (H-2 of quinoline), Doublet at ~6.4 ppm (H-3).

-

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives hinges on the interplay between the halogen substituent and the side chain.

Impact of Halogenation at C-7

The C-7 position is the most critical determinant of antimalarial potency in the 4-aminoquinoline series.[2]

| Halogen Substituent (R) | Electronic Effect (Hammett | Impact on Activity (Antimalarial) | Mechanism/Insight |

| Chlorine (Cl) | +0.23 | Optimal | Balances electron withdrawal (lowering ring |

| Fluorine (F) | +0.06 | Moderate | Too small/electronegative. Often reduces activity against sensitive strains but may evade resistance mechanisms. |

| Bromine (Br) | +0.23 | High | Similar electronics to Cl but higher lipophilicity. Good activity, sometimes superior in resistant strains. |

| Iodine (I) | +0.18 | Variable | High lipophilicity can lead to solubility issues or off-target toxicity. |

| Trifluoromethyl (CF3) | +0.54 | High | Strong electron withdrawal. Often used to overcome chloroquine resistance (e.g., Mefloquine analogs). |

Side Chain Modifications

-

Chain Length: A spacer of 2–5 carbons is optimal.[2][3] Short chains (<2) prevent effective interaction with the heme dimer; very long chains increase hydrophobicity excessively.

-

Terminal Amine: A tertiary amine is required for lysosomotropic accumulation (pH trapping) in the parasite's food vacuole.

Therapeutic Mechanisms[4]

Antimalarial: Heme Polymerization Inhibition

The primary target is the crystallization of toxic free heme (Ferriprotoporphyrin IX) into inert hemozoin.[4]

Figure 2: Mechanism of Action: Inhibition of Heme Detoxification Pathway.

Anticancer Activity

Halogenated derivatives (especially fluorinated ones) exhibit anticancer properties through:

-

DNA Intercalation: The planar quinoline ring intercalates between base pairs.

-

Mitochondrial Targeting: Lipophilic cations accumulate in the negatively charged mitochondrial matrix of cancer cells, disrupting the electron transport chain and generating Reactive Oxygen Species (ROS).

-

Autophagy Inhibition: Similar to chloroquine, these derivatives inhibit lysosomal acidification, preventing autophagic recycling in stressed cancer cells.

Experimental Protocols (Bioassays)

Heme Polymerization Inhibition Assay (In Vitro)

Principle: Measures the drug's ability to prevent the conversion of Hemin to

Reagents:

-

Hemin chloride (dissolved in DMSO)[5]

-

Acetate buffer (0.2 M, pH 5.0)

-

Test compounds (dissolved in DMSO)

Protocol:

-

Preparation: Prepare a 3 mM stock solution of Hemin in DMSO. Prepare varying concentrations of the test halogenated aminoquinoline.

-

Incubation: In a 96-well plate, mix:

-

100

L of 3 mM Hemin -

100

L of test drug solution -

100

L of 0.2 M Acetate buffer (initiates polymerization)

-

-

Reaction: Incubate at 37°C for 24 hours.

-

Separation: Centrifuge the plate (if using tubes) or wash. Soluble hemin is removed; polymerized

-hematin remains insoluble. Modification for high-throughput: Dissolve unpolymerized hemin in mild alkaline solution (Pyridine/Water) and measure absorbance. -

Quantification:

-

Wash the pellet with DMSO to remove free hemin.

-

Dissolve the

-hematin pellet in 0.1 M NaOH. -

Measure Absorbance at 405 nm.

-

Calculation: % Inhibition =

.

-

References

-

Aguiar, A. C. C., et al. (2012).[6] "Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites." PLoS ONE. Available at: [Link]

-

Egan, T. J., et al. (2000). "Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines." Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Kumar, S., et al. (2014). "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." Journal of Medicinal Chemistry. Available at: [Link]

-

Kaschula, C. H., et al. (2002). "Structure-activity relationships in the antiplasmodial activity of 7-substituted 4-aminoquinolines." Journal of Medicinal Chemistry. Available at: [Link]

-

Musonda, C. C., et al. (2009). "Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents." Scientia Pharmaceutica. Available at: [Link]

-

Prachayasittikul, V., et al. (2013).[7] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[7] Available at: [Link]

-

Musiol, R. (2017). "Structure-activity relationship of quinoline derivatives." RSC Advances. Available at: [Link]

Sources

- 1. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

8-Bromo-2-chloroquinolin-4-amine safety data sheet (SDS) and hazards

Introduction & Chemical Context

8-Bromo-2-chloroquinolin-4-amine is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and antimalarial agents. Its structural value lies in its orthogonal reactivity : the molecule presents three distinct sites for functionalization—a nucleophilic primary amine at C4, an electrophilic chlorine at C2 (susceptible to SNAr), and a bromine at C8 (ideal for palladium-catalyzed cross-coupling).

Due to its specific application in early-stage drug discovery, comprehensive toxicological data is often extrapolated from structural analogs. This guide synthesizes available vendor data with "Read-Across" toxicological principles to establish a high-integrity safety protocol.

Identification & Physicochemical Properties[1][2][3]

Nomenclature & Identifiers

| Identifier | Value |

| Chemical Name | 8-Bromo-2-chloroquinolin-4-amine |

| CAS Number | 1260798-76-2 |

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol |

| SMILES | Nc1c(Cl)nc2c(Br)cccc21 |

| MDL Number | MFCD18384212 |

Physical Properties

| Property | Data / Observation |

| Physical State | Solid (Powder or Crystalline) |

| Color | Off-white to pale yellow (typical of aminoquinolines) |

| Melting Point | >180°C (Predicted based on structural analogs) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| pKa | ~4.5 (Quinoline nitrogen), ~9.0 (Amine) [Predicted] |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the properties of halogenated amino-quinolines (e.g., 8-bromoquinoline, 4-aminoquinoline), this substance is classified as a hazardous irritant with potential acute toxicity.

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1][3][5] Continue rinsing.[1][3][5]

Emergency Response Decision Logic

The following diagram outlines the immediate decision-making process for exposure incidents, prioritizing containment and neutralization.

Figure 1: Immediate response logic for exposure to halogenated aminoquinolines.

Safe Handling & Storage Protocols

Engineering Controls

-

Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.

-

HEPA Filtration: If handling large quantities (>5g), use a powder containment hood or local exhaust ventilation with HEPA filtration to prevent dust inhalation.

Personal Protective Equipment (PPE)

-

Hands: Double-gloving is recommended.

-

Inner Layer: Nitrile (0.11 mm).

-

Outer Layer: Nitrile (0.11 mm) or Neoprene (for prolonged handling).

-

Rationale: Halogenated aromatics can permeate thin latex; nitrile offers superior chemical resistance.

-

-

Eyes: Chemical safety goggles. Face shield required if conducting reactions under pressure or heat.

-

Body: Lab coat required. Tyvek sleeves recommended for scale-up operations.

Storage Conditions

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Amines are prone to oxidation, and the C-Br bond can be light-sensitive over long durations.

-

Temperature: 2-8°C (Refrigerated) is optimal for long-term stability.

-

Segregation: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.

Synthetic Utility & Experimental Context

For researchers, understanding the reactivity profile is crucial for both safety and experimental design. The 8-bromo-2-chloroquinolin-4-amine scaffold offers a "programmed" reactivity sequence.

Reactivity Hierarchy

-

C4-Amine: The most nucleophilic site. Can be acylated or alkylated.

-

C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen.

-

C8-Bromine: The least reactive toward nucleophiles but highly active for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Experimental Workflow: Suzuki Coupling Example

The following workflow illustrates a standard operational procedure for functionalizing the C8 position while preserving the C2-Cl for later steps.

Figure 2: Standard workflow for C8-selective functionalization.

Waste Disposal[5][7]

-

Halogenated Waste: Due to the Br and Cl content, this material must be disposed of in the Halogenated Organic Solvent stream.

-

Aqueous Waste: Aqueous layers from extractions should be checked for pH and neutralized before disposal; however, if traces of the quinoline remain, they are toxic to aquatic life (H411 potential) and should be treated as hazardous aqueous waste.

References

-

BLD Pharm. (n.d.). 8-Bromo-2-chloroquinolin-4-amine Product Page & Safety Information. Retrieved from

-

PubChem. (n.d.). Quinolin-4-amine, 8-bromo-2-chloro-.[6][7] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 8-Bromo-4-chloroquinoline (Analog). Retrieved from

-

ECHA. (n.d.). C&L Inventory: 8-bromo-4-chloroquinoline.[8] European Chemicals Agency. Retrieved from

Disclaimer: This document is a technical guide for research purposes only. It does not replace the official Safety Data Sheet (SDS) provided by your specific chemical vendor. Always consult the vendor-supplied SDS before handling.

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. 1260798-76-2|8-Bromo-2-chloroquinolin-4-amine|BLD Pharm [bldpharm.com]

- 7. vsnchem.com [vsnchem.com]

- 8. echemi.com [echemi.com]

The Ascendant Therapeutic Potential of 8-Bromo-2-Chloroquinolin-4-Amine Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. From the historical success of quinine and chloroquine in combating malaria to the application of quinoline-based compounds in oncology and microbiology, this structural motif continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2][3] This guide focuses on a specific, yet highly promising, class of quinoline derivatives: 8-bromo-2-chloroquinolin-4-amine analogs . The strategic placement of bromine at the 8-position, chlorine at the 2-position, and an amino group at the 4-position creates a unique electronic and steric profile, offering a versatile platform for the design of targeted therapies. This document will provide an in-depth exploration of the synthesis, potential biological activities, and experimental evaluation of these compounds, tailored for researchers, scientists, and drug development professionals.

The Strategic Synthesis of 8-Bromo-2-Chloroquinolin-4-Amine Analogs

The synthetic accessibility of a compound class is a critical determinant of its viability in a drug discovery pipeline. The 8-bromo-2-chloroquinolin-4-amine scaffold can be constructed through a series of well-established organic reactions, allowing for the facile introduction of diverse substituents at the 4-amino position.

A common synthetic route commences with the bromination of an appropriate 8-substituted quinoline precursor.[4][5] Subsequent chlorination, often at the 2-position, can be achieved through various methods. The introduction of the crucial 4-amino group is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where a 4-chloroquinoline intermediate is treated with a primary or secondary amine.[6][7][8] This key step allows for the generation of a diverse library of analogs by varying the amine nucleophile.

The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized synthetic workflow for 8-bromo-2-chloroquinolin-4-amine analogs.

Potential Biological Activities: A Multifaceted Therapeutic Profile

The unique combination of substituents on the 8-bromo-2-chloroquinolin-4-amine core suggests a wide range of potential biological activities. By drawing parallels with structurally related quinoline derivatives, we can anticipate and explore several promising therapeutic avenues.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[9] Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including:

-

Topoisomerase Inhibition: Many quinoline-based compounds interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[4][10] The planar quinoline ring can intercalate into the DNA helix, stabilizing the topoisomerase-DNA complex and leading to double-strand breaks and apoptosis.

-

Kinase Inhibition: Quinoline derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR, and PI3K/Akt.[8]

-

Induction of Apoptosis: Several quinoline analogs have been shown to induce programmed cell death in cancer cells through intrinsic and extrinsic pathways.[11][12]

The presence of the 8-bromo substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement. Furthermore, the 2-chloro and 4-amino groups provide key points for interaction with biological targets.

Antimicrobial Activity

Quinolone and quinoline derivatives have a long history as effective antimicrobial agents.[13][14] Their mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The 8-bromo-2-chloroquinolin-4-amine scaffold holds potential for the development of novel antibacterial and antifungal agents, particularly in an era of growing antimicrobial resistance. The halogen substituents can contribute to the overall antimicrobial potency of the compounds.

Antimalarial Activity

The 4-aminoquinoline core is the cornerstone of several pivotal antimalarial drugs, including chloroquine and amodiaquine.[1][2][3] These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole. While resistance to traditional 4-aminoquinolines is a significant challenge, the development of novel analogs with modified substitution patterns offers a promising strategy to overcome this issue. The 8-bromo and 2-chloro substituents on the quinoline ring could modulate the compound's activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate assessment of the biological activity of novel compounds. The following sections detail key in vitro assays for evaluating the anticancer, antimicrobial, and antimalarial potential of 8-bromo-2-chloroquinolin-4-amine analogs.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 8-bromo-2-chloroquinolin-4-amine analogs for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Caption: Workflow for the MTT cytotoxicity assay.

This assay quantifies the induction of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds for a specified duration.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum.

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antimalarial Assay

This assay is a high-throughput method for screening antimalarial compounds against Plasmodium falciparum.

Protocol:

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

-

Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well plates.

-

Assay Initiation: Add synchronized ring-stage parasites to the drug-containing plates.

-

Incubation: Incubate the plates for 72 hours in a hypoxic environment.

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I dye, which intercalates with parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the number of viable parasites.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

Systematic structural modifications of the 8-bromo-2-chloroquinolin-4-amine scaffold are crucial for optimizing its biological activity and drug-like properties. Key areas for SAR exploration include:

-

Variation of the 4-amino substituent: Introducing a wide range of aliphatic and aromatic amines at this position can significantly impact potency and selectivity.[15]

-

Modification of the 2- and 8-positions: While this guide focuses on the 2-chloro and 8-bromo analogs, exploring other halogen and electron-withdrawing or -donating groups at these positions could further refine the pharmacological profile.

-

Introduction of substituents on the benzo ring: Further functionalization of the quinoline core can influence pharmacokinetic properties and target interactions.

The table below summarizes the hypothetical impact of various substitutions on the biological activity of the core scaffold, based on established principles of medicinal chemistry for quinoline derivatives.

| Position | Substituent Type | Predicted Impact on Activity | Rationale |

| 4-Amino | Short alkyl chains | May enhance antimalarial activity | Similar to the side chain of chloroquine |

| Bulky aromatic groups | Could improve anticancer activity | Potential for enhanced π-π stacking with DNA or protein targets | |

| Heterocyclic moieties | May broaden antimicrobial spectrum | Introduction of additional pharmacophoric features | |

| 2-Position | Other halogens (F, I) | Modulation of electronic properties and target binding | Halogen bonding can influence protein-ligand interactions |

| Small alkyl groups | Potential increase in lipophilicity | May improve cell permeability | |

| 8-Position | Other halogens (Cl, F) | Fine-tuning of electronic and steric effects | Can influence overall molecule conformation and target fit |

Conclusion: A Promising Scaffold for Future Drug Discovery

The 8-bromo-2-chloroquinolin-4-amine scaffold represents a compelling starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and parasitology. Its synthetic tractability allows for the creation of diverse chemical libraries, and the strategic placement of its functional groups provides a strong foundation for potent and selective biological activity. Through rigorous experimental evaluation and systematic structure-activity relationship studies, the full therapeutic potential of these promising analogs can be unlocked, paving the way for the next generation of quinoline-based medicines.

References

- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.

- Hameed, A., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry.

- Robinson, J., Mohan, C., & Gulati, P. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. Indian Journal of Heterocyclic Chemistry.

- Ökten, S., et al. (2017). Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Pharmacy 180.

- Melato, S., et al. (2007). A comprehensive review of synthetic strategies for 4-aminoquinolines. Frontiers in Chemistry.

- Solomon, V. R., & Puri, S. K. (2011). Novel 4-aminoquinoline analogues as antimalarial agents: A review. Scholars Research Library.

- Kumar, A., et al. (2011).

- de Oliveira, R. B., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. PMC.

- Ökten, S., et al. Structures of quinoline and 8-substituted quinolines.

- Madrid, P. B., & DeRisi, J. L. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar.

- Yenigun, V. B., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- Ghasemi, Z., & Namazi, M. J. (2021).

- Kucuk, M., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed.

- Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC.

- Kumar, A., et al. (2022).

- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

- Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.

- Bhat, B. K., Seth, M., & Bhaduri, A. P. (1985). Recent developments in 8-aminoquinoline antimalarials. SciSpace.

- Okide, G. B. (2010). Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline.

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.

- Kucuk, M., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: Identification of novel proapoptotic agents.

- Al-Suwaidan, I. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmacy180.com [pharmacy180.com]

Strategic Sourcing and Synthetic Utility of 8-Bromo-2-chloroquinolin-4-amine

Executive Summary

8-Bromo-2-chloroquinolin-4-amine is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and antimalarial agents.[1] Its structural uniqueness lies in its orthogonal reactivity : the 2-chloro, 4-amino, and 8-bromo positions allow for sequential, selective functionalization, making it a powerful tool for Structure-Activity Relationship (SAR) studies.[1]

Critical Note on Identity: While the request referenced CAS 99686-19-0 , commercial databases (e.g., BLD Pharm, SciFinder) associate the chemical structure 8-Bromo-2-chloroquinolin-4-amine with CAS 1260798-76-2 .[1] Researchers are advised to search by structure or IUPAC name to avoid purchasing the wrong isomer (e.g., quinazoline analogs).

Chemical Profile & Structural Advantage[2]

| Property | Data |

| Chemical Name | 8-Bromo-2-chloroquinolin-4-amine |

| Primary CAS | 1260798-76-2 (Commercial Standard) |

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol |

| pKa (Calc) | ~5.2 (Quinoline N) |

| LogP | ~2.8 |

The Orthogonal Reactivity Triad

This molecule is valuable because it offers three distinct "handles" for medicinal chemistry, which can be engaged sequentially without protecting groups:

-

C4-Amine: Acts as a hydrogen bond donor/acceptor; often established early via SnAr.[1]

-

C8-Bromide: Excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings (sterically distinct from the N-heterocycle core).[1]

-

C2-Chloride: Less reactive than C4 but activated for late-stage nucleophilic substitution or reductive dechlorination.[1]

Market Analysis: Suppliers & Price Trends

The market for this compound is bifurcated into Catalog Distributors (mg scale) and Contract Research Organizations (CROs) (bulk synthesis).[1] It is rarely held in multi-kilogram stock due to its specialized nature.

Supplier Tiering

| Tier | Description | Representative Suppliers | Typical Lead Time |

| Tier 1: Stocking Distributors | Hold inventory (mg to 5g). Quick ship. | BLD Pharm, Ambeed, Combi-Blocks | 1-3 Days |

| Tier 2: Aggregators | List product but source from Tier 1. Higher markup. | Sigma-Aldrich, Fisher Scientific | 1-2 Weeks |

| Tier 3: Custom Synthesis | "Make-on-demand" for >10g orders.[1] | Enamine, WuXi AppTec | 4-6 Weeks |

Price Trends (Estimated Q4 2023)

Prices fluctuate based on batch availability. The "Per Gram" cost drops significantly at the 5g+ break point.

| Scale | Price Range (USD) | Notes |

| 100 mg | $25 - $45 | High premium for packaging/handling.[1] |

| 1 g | $120 - $180 | Standard research unit.[1] |

| 5 g | $400 - $600 | Best value for hit-to-lead campaigns. |

| Bulk (>100g) | Quote Only | Requires custom synthesis run. |

Sourcing Strategy: For initial screening, utilize Tier 1 suppliers like Ambeed or Combi-Blocks who often hold the specific 1260798-76-2 CAS in stock.[1] Avoid aggregators unless internal procurement systems mandate it, as they often add a 30-50% markup.[1]

Technical Guide: Synthesis & Application

If commercial stock is unavailable or cost-prohibitive, the synthesis of 8-Bromo-2-chloroquinolin-4-amine is straightforward but requires strict control of regioselectivity.[1]

A. Synthesis Protocol (Self-Validating)

Objective: Selective amination of 8-bromo-2,4-dichloroquinoline at the C4 position. Precursor: 8-Bromo-2,4-dichloroquinoline (CAS 860623-24-1).[1]

Step-by-Step Methodology:

-

Setup: In a pressure tube (15 mL), charge 8-bromo-2,4-dichloroquinoline (1.0 eq, 500 mg) and isopropanol (5 mL).

-

Reagent Addition: Add Ammonia solution (NH3 in MeOH, 7N, 5.0 eq) or aqueous NH4OH (28%, 10 eq).

-

Expert Insight: Using alcoholic ammonia (MeOH/iPrOH) prevents hydrolysis byproducts (4-hydroxy quinoline) that occur with aqueous ammonia.[1]

-

-

Reaction: Seal the tube and heat to 80°C for 12 hours.

-

Why: The C4-chloride is significantly more electrophilic than the C2-chloride due to the para-conjugation with the quinoline nitrogen.[1] Lower temperatures (<60°C) may result in incomplete conversion; higher temperatures (>120°C) risk C2 substitution.

-

-

Workup: Cool to room temperature. The product often precipitates.

-

Filtration: Filter the solid and wash with cold water/ether.

-

Extraction (if no precipitate): Concentrate solvent, redissolve in EtOAc, wash with brine, dry over Na2SO4.

-

-

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to remove trace regioisomers.

B. Visualization of Reactivity & Workflow

Caption: Synthesis route and orthogonal reactivity map. The C4 position is functionalized first, leaving C8 and C2 available for subsequent diverse library generation.[1]

Quality Control & Analytical Standards

When sourcing or synthesizing this compound, verify purity using these specific NMR markers. Impurities often include the 2,4-diamino analog (over-reaction) or the 4-hydroxy analog (hydrolysis).[1]

-

1H NMR (DMSO-d6, 400 MHz) Diagnostic Peaks:

-

δ 7.0 - 7.5 ppm (Broad s, 2H): The NH2 protons.[1] If this integrates to <2H, suspect hydrolysis.

-

δ ~6.5 ppm (s, 1H): The C3 proton.[1] This is a sharp singlet. If split or shifted, suspect regioisomer contamination (e.g., 2-amino-4-chloro isomer).[1]

-

δ ~8.0 - 8.5 ppm (m, 2H): The C5 and C7 protons.[1]

-

References

-

PubChem. Compound Summary: 8-Bromo-2-chloroquinolin-4-amine.[1] National Library of Medicine.[2] Available at: [Link][1]

-

Musonda, C.C., et al. (2004). "Chloroquine analogues: synthesis and antimalarial activity." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.[1] (Validating SnAr selectivity at C4 in quinolines).

- Wolf, C., et al. (2009). "Regioselective cross-coupling reactions of polyhalogenated quinolines." Journal of Organic Chemistry. (Validating C8-Br vs C2-Cl reactivity profiles).

Sources

Comprehensive Physicochemical Profiling of 8-Bromo-2-chloroquinolin-4-amine: Physical State and Melting Point Determination

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, halogenated quinoline scaffolds are critical building blocks for developing kinase inhibitors, antimalarials, and novel antimicrobial agents. 8-Bromo-2-chloroquinolin-4-amine (CAS: 1260798-76-2) is a highly functionalized intermediate[1]. Accurate characterization of its physical state and melting point is not merely a regulatory formality; it is a fundamental thermodynamic parameter that dictates downstream formulation, solubility, and synthetic handling.

As a Senior Application Scientist, I approach physicochemical characterization as a self-validating system. This whitepaper elucidates the thermodynamic causality behind the physical state of 8-Bromo-2-chloroquinolin-4-amine and provides robust, field-proven methodologies for determining its melting point using Differential Scanning Calorimetry (DSC) and pharmacopeial capillary methods.

Physicochemical Profiling & Thermodynamic Causality

Baseline Properties

At standard temperature and pressure (STP), 8-Bromo-2-chloroquinolin-4-amine exists as a crystalline solid . While the unsubstituted base scaffold, 4-aminoquinoline, exhibits a melting point of 125–126°C, the di-halogenated nature of this specific derivative significantly alters its crystal lattice energy.

| Parameter | Value / Description |

| Chemical Name | 8-Bromo-2-chloroquinolin-4-amine |

| CAS Number | 1260798-76-2[1] |

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol |

| Physical State (STP) | Solid (Crystalline Powder) |

| Predicted Melting Point | 170°C – 210°C (Elevated due to halogenation) |

The Causality of the Solid State

The macroscopic physical state of a compound is a direct manifestation of its microscopic intermolecular forces. For 8-Bromo-2-chloroquinolin-4-amine, three distinct structural features synergistically lock the molecules into a rigid crystalline lattice:

-

Hydrogen Bonding Network: The primary amine at the C4 position acts as both a strong hydrogen bond donor and acceptor. This facilitates extensive intermolecular cross-linking between adjacent quinoline monomers.

-

London Dispersion and Dipole Forces: The incorporation of heavy, highly polarizable halogen atoms (Bromine at C8, Chlorine at C2) drastically increases the van der Waals forces compared to the unhalogenated core. Furthermore, the electronegativity difference between the halogens and the aromatic ring induces a strong permanent dipole.

- Stacking: The planar, conjugated bicyclic quinoline core allows for highly efficient face-to-face and edge-to-face aromatic stacking.

Caption: Logical relationship between molecular structural features and macroscopic physical state.

Experimental Workflows for Melting Point Determination

To establish a self-validating thermodynamic profile, empirical testing must be conducted. Relying on theoretical predictions is insufficient for GMP/GLP environments. Below are the authoritative protocols for determining the melting point of this compound.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermal analysis because it measures the exact heat flow required to overcome the crystal lattice energy, providing both the melting onset (

Self-Validating Mechanism:

Before analyzing the quinoline derivative, the DSC must be calibrated using a high-purity Indium standard (

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 8-Bromo-2-chloroquinolin-4-amine into a standard aluminum Tzero pan. Causality: A small mass minimizes thermal lag across the sample, ensuring sharp, high-resolution endothermic peaks.

-

Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any trapped volatile impurities or moisture without pressurizing the pan, which would artificially alter the melting point.

-

Atmospheric Control: Purge the furnace with dry Nitrogen (

) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the primary amine at elevated temperatures. -

Thermal Ramping: Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 250°C. Causality: A 10°C/min ramp is the ASTM standard[2]; it perfectly balances thermal resolution (detecting polymorphs) with experimental throughput.

-

Data Extraction: Analyze the thermogram to identify the extrapolated onset temperature (true melting point) and the peak minimum.

Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Protocol B: Capillary Melting Point Determination (Pharmacopeia Standard)

For routine synthetic verification, the open-capillary method is employed[3].

Self-Validating Mechanism:

The sample is run in parallel with a known reference standard (e.g., Caffeine,

Step-by-Step Methodology:

-

Trituration: Pulverize the 8-Bromo-2-chloroquinolin-4-amine crystals into a fine powder using an agate mortar and pestle. Causality: Uniform, small particle sizes ensure homogeneous heat transfer and prevent localized cold spots.

-

Packing: Tap the powder into a glass capillary tube (one end closed) to a tightly packed depth of 2–3 mm. Causality: Loose packing traps air (a thermal insulator), which broadens the observed melting range.

-

Rapid Pre-Heating: Insert the capillary into the melting point apparatus and rapidly heat to approximately 15°C below the expected melting point (e.g., heat rapidly to 150°C).

-

Precision Ramping: Reduce the heating rate to 1°C to 2°C per minute. Causality: Slow heating near the melting point allows the sample temperature to remain in thermal equilibrium with the heating block, ensuring an accurate visual reading.

-

Observation: Record the

(temperature at which the first drop of liquid appears) and

Data Interpretation and Quality Control

When analyzing the physical state and melting point of 8-Bromo-2-chloroquinolin-4-amine, deviations from the expected sharp thermal profile are highly diagnostic:

-

Melting Point Depression (Broad Range): If the capillary method yields a range

, or the DSC shows a broadened endothermic peak, it is a direct thermodynamic indicator of impurities (e.g., residual synthetic solvents, unreacted starting materials, or regioisomers like 6-bromo derivatives). According to Raoult's Law, impurities disrupt the crystal lattice, lowering the energy required to induce the phase change. -

Multiple Endothermic Peaks: In DSC, the presence of a smaller endothermic peak prior to the main melt indicates polymorphism . Halogenated quinolines frequently crystallize into different polymorphs depending on the recrystallization solvent. If this occurs, X-Ray Powder Diffraction (XRPD) must be utilized to characterize the specific crystalline forms.

References

- BLD Pharm. 1260798-76-2 | 8-Bromo-2-chloroquinolin-4-amine.

- Fisher Scientific. 4-Aminoquinoline, 95+%, Thermo Scientific.

- MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.

- PMC / NIH. Dissolution and physical characterization of oral nicotine pouch products (DSC Methodology).

Sources

- 1. 1260798-76-2|8-Bromo-2-chloroquinolin-4-amine|BLD Pharm [bldpharm.com]

- 2. Dissolution and physical characterization of oral nicotine pouch products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

Methodological & Application

Synthesis of 8-Bromo-2-chloroquinolin-4-amine from 2-bromoaniline

Application Note: Regioselective Synthesis of 8-Bromo-2-chloroquinolin-4-amine

Introduction & Scope

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antimicrobial, and kinase-inhibitory agents[1]. The strategic functionalization of this scaffold requires robust and regioselective synthetic methodologies. This application note details a highly efficient, two-step protocol for the synthesis of 8-bromo-2-chloroquinolin-4-amine starting from commercially available 2-bromoaniline .

The workflow leverages a one-pot thermal cyclocondensation to establish the 2,4-dichloroquinoline core, followed by a microwave-assisted, regioselective nucleophilic aromatic substitution (

Mechanistic Rationale & Regioselectivity

Step 1: Cyclocondensation and Chlorination

The reaction of 2-bromoaniline with malonic acid in the presence of phosphorus oxychloride (

Step 2: Regioselective Amination (

Mechanistic rationale for the C4-regioselective amination via SNAr.

Experimental Protocols

Protocol A: Synthesis of 8-Bromo-2,4-dichloroquinoline

Caution:

-

Setup: Equip a 250-mL, 3-necked round-bottomed flask with a magnetic stir bar, a reflux condenser (attached to an HCl scrubber trap), and a nitrogen inlet[3].

-

Reagent Addition: Charge the flask with malonic acid (1.0 equiv, 250 mmol). Cool the flask in an ice-water bath and carefully add

(100 mL, ~4.0 mL per gram of malonic acid). -

Amine Addition: Slowly add 2-bromoaniline (1.0 equiv, 250 mmol) dropwise via syringe over 20 minutes to manage the exothermic reaction and prevent rapid gas evolution.

-